(4-Tert-butyl-1,3-thiazol-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-tert-butyl-1,3-thiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(4-9)10-6/h5H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFQRTLOIPDNTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184839-20-1 | |
| Record name | (4-tert-butyl-1,3-thiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl 1,3 Thiazol 2 Yl Methanamine
Established Synthetic Pathways to the (4-Tert-butyl-1,3-thiazol-2-yl)methanamine Core
The construction of the this compound core primarily relies on the well-established Hantzsch thiazole (B1198619) synthesis and its variations. researchgate.netwikipedia.orgresearchgate.netnih.gov This classical method involves the condensation of a thioamide with an α-haloketone.
Development of Efficient Synthesis Routes
The most direct and efficient route to the this compound core involves a multi-step sequence starting with the Hantzsch reaction. A plausible and efficient pathway is outlined below:
Preparation of the α-haloketone: The synthesis begins with the bromination of pinacolone (B1678379) (3,3-dimethyl-2-butanone) to yield 1-bromo-3,3-dimethylbutan-2-one. This α-haloketone is a key building block for introducing the tert-butyl group at the 4-position of the thiazole ring.
Synthesis of a protected thioamide: To introduce the methanamine group at the 2-position, a protected form of 2-aminoethanethioamide is required. A common strategy is to use a phthalimide-protected version, N-(2-thioyl)ethylphthalimide. This can be synthesized from the corresponding protected aminoacetonitrile.
Hantzsch Thiazole Synthesis: The core thiazole ring is constructed by the reaction of 1-bromo-3,3-dimethylbutan-2-one with the N-protected 2-aminoethanethioamide. This condensation reaction typically proceeds in a suitable solvent like ethanol.
Deprotection: The final step involves the removal of the protecting group from the primary amine. In the case of a phthalimide (B116566) group, this is commonly achieved by hydrazinolysis with hydrazine (B178648) hydrate, yielding the desired this compound.
An alternative approach could involve the synthesis of (4-tert-butyl-thiazol-2-yl)acetonitrile, followed by reduction of the nitrile group to the primary amine. However, the Hantzsch approach with a protected thioamide is generally more direct.
A Chinese patent describes a multi-step synthesis of N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide derivatives which starts with the cyclization of ethyl 3-bromopyruvate (B3434600) and thiourea. google.com While the substitution pattern is different, the fundamental steps of thiazole formation followed by modifications can be adapted for the synthesis of the target molecule.
Comparison of Reaction Conditions and Yield Optimization
The efficiency of the Hantzsch thiazole synthesis can be influenced by several factors, including the choice of solvent, temperature, and the use of catalysts. distantreader.org Optimizing these conditions is crucial for maximizing the yield and purity of the final product.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Solvent | Ethanol | Tetrahydrofuran (THF) nih.gov | Dioxane | Ethanol is a common and effective solvent for Hantzsch synthesis. THF can also be a good alternative, sometimes leading to cleaner reactions. |
| Temperature | Reflux | Room Temperature | Microwave Irradiation wikipedia.org | Refluxing is the standard condition. Room temperature reactions are possible but may be slower. Microwave irradiation can significantly reduce reaction times and improve yields. |
| Base | None | Sodium bicarbonate | Triethylamine | The reaction can proceed without a base, but the addition of a mild base can neutralize the HBr formed and may improve yields. |
| Catalyst | None | Copper(II) bromide researchgate.net | p-Toluenesulfonic acid (PTSA) wikipedia.org | While often not necessary, catalysts can sometimes accelerate the reaction and improve yields, especially with less reactive substrates. |
Derivatization Strategies for the this compound Scaffold
The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives for further investigation. researchgate.net
Modifications at the Primary Amine Moiety
The primary amine of the methanamine group is a versatile handle for a variety of chemical transformations, including acylation and alkylation.
N-Acylation: The primary amine can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard coupling reagents (e.g., EDC, HOBt). mdpi.commdpi.com This allows for the introduction of a wide range of amide functionalities. For instance, reaction with acetyl chloride would yield N-((4-tert-butyl-1,3-thiazol-2-yl)methyl)acetamide.
N-Alkylation: The primary amine can also undergo alkylation with alkyl halides or through reductive amination with aldehydes or ketones. rsc.orgmdpi.comnih.govresearchgate.net N-alkylation introduces different alkyl or arylalkyl groups, further diversifying the chemical space around the core scaffold. For example, reaction with benzyl (B1604629) bromide in the presence of a base would lead to the formation of N-benzyl-(4-tert-butyl-1,3-thiazol-2-yl)methanamine.
Functionalization of the Thiazole Ring
The thiazole ring itself can be functionalized, primarily through electrophilic substitution reactions. pharmaguideline.com The electronic nature of the substituents already present on the ring dictates the position of further functionalization. The tert-butyl group at C4 and the aminomethyl group at C2 are both electron-donating, which activates the thiazole ring towards electrophilic attack. The C5 position is the most electron-rich and therefore the most likely site for electrophilic substitution. pharmaguideline.com
Common electrophilic substitution reactions that can be applied to the thiazole ring include:
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). This would likely yield the 5-bromo- or 5-chloro- derivative.
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though care must be taken to control the reaction conditions to avoid over-reaction or degradation of the starting material.
Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group at the C5 position.
Regioselective Introduction of Substituents
The inherent reactivity of the this compound scaffold allows for a high degree of regioselectivity in its derivatization.
Hantzsch Synthesis: The initial synthesis of the core is inherently regioselective, with the sulfur of the thioamide attacking the α-carbon of the haloketone, leading specifically to the 2,4-disubstituted thiazole.
Primary Amine Modification: Reactions at the primary amine are highly regioselective, as the nitrogen atom is the most nucleophilic site in the side chain.
Thiazole Ring Functionalization: As mentioned previously, electrophilic substitution on the thiazole ring is expected to occur with high regioselectivity at the C5 position due to the directing effects of the existing substituents. rsc.org This predictability is a significant advantage in the rational design of new derivatives. For instance, theoretical calculations on similar systems have confirmed that the C5 position is the most favorable for electrophilic attack.
Mechanistic Investigations of Key Reactions Involving this compound
Understanding the reaction mechanisms underlying the formation and subsequent transformations of this compound is crucial for optimizing synthetic routes and exploring its chemical reactivity.
Elucidation of Reaction Mechanisms (e.g., Free Radical Pathways, Electrophilic Additions)
A plausible and widely utilized method for the synthesis of the thiazole core of the target molecule is the Hantzsch thiazole synthesis . This reaction typically involves the condensation of an α-haloketone with a thioamide. libretexts.orgnumberanalytics.comchemhelpasap.comsynarchive.comyoutube.com For the synthesis of a precursor to this compound, a potential α-haloketone would be 1-bromo-3,3-dimethyl-2-butanone, and a suitable thioamide could be 2-aminoethanethioamide.
The mechanism of the Hantzsch synthesis proceeds through several key steps:
Nucleophilic Attack: The sulfur atom of the thioamide, being a strong nucleophile, attacks the α-carbon of the haloketone, displacing the halide in an SN2 reaction. youtube.com
Tautomerization and Cyclization: Following the initial attack, the intermediate can undergo tautomerization. The nitrogen atom of the resulting iminothiol then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone. youtube.com
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. youtube.com
Electrophilic addition reactions are less likely to occur on the aromatic thiazole ring itself, which typically undergoes electrophilic substitution. bme.huias.ac.innih.gov The thiazole ring is generally considered electron-deficient, which deactivates it towards electrophilic attack compared to benzene. ias.ac.in However, the substituents on the ring can influence the position of electrophilic attack. Electron-donating groups can activate the ring towards substitution. For the thiazole ring in the target compound, electrophilic substitution, if it were to occur, would most likely happen at the C-5 position, which is the most electron-rich carbon in the thiazole ring. pharmaguideline.comudayton.edu
Table 1: Plausible Mechanistic Steps in the Hantzsch Synthesis of a 4-tert-butyl-2-substituted Thiazole
| Step | Description | Key Intermediates |
| 1 | Nucleophilic attack of thioamide sulfur on the α-haloketone. | Thioether intermediate |
| 2 | Intramolecular cyclization via nitrogen attack on the carbonyl carbon. | Hydroxythiazoline intermediate |
| 3 | Dehydration to form the aromatic thiazole ring. | Thiazolium cation intermediate |
Role of Catalysis in Synthetic Transformations
Catalysis plays a pivotal role in many of the synthetic transformations leading to and involving this compound.
In the context of the Hantzsch thiazole synthesis , acid catalysis is often employed to accelerate the reaction. rsc.orgnih.govnih.gov The acid protonates the carbonyl oxygen of the α-haloketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the thioamide. jove.com This increases the rate of the initial condensation step. While the reaction can proceed without a catalyst, the use of an acid catalyst can significantly improve the reaction time and yield. nih.gov Various acids, from simple mineral acids to Lewis acids, can be utilized. nih.gov
Furthermore, if the synthesis of this compound proceeds through the reduction of a corresponding nitrile (2-cyano-4-tert-butylthiazole) or an imine, catalytic hydrogenation is a key step. The reduction of nitriles to primary amines is a well-established industrial process, often employing heterogeneous catalysts based on transition metals like nickel, palladium, or ruthenium. bme.huresearchgate.netscispace.comresearchgate.netbenthamdirect.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure high selectivity towards the primary amine and to minimize the formation of secondary and tertiary amine byproducts. bme.huscispace.com Similarly, the reduction of imines to amines is readily achieved through catalytic hydrogenation. ias.ac.in
Table 2: Potential Catalysts in the Synthesis and Transformation of this compound
| Reaction Type | Catalyst Type | Example Catalyst(s) | Role of Catalyst |
| Hantzsch Thiazole Synthesis | Acid Catalyst | H₂SO₄, HCl, Lewis Acids | Activates the carbonyl group for nucleophilic attack. |
| Nitrile Reduction | Heterogeneous Metal Catalyst | Raney Nickel, Pd/C, Ru/C | Facilitates the addition of hydrogen across the nitrile triple bond. |
| Imine Reduction | Homogeneous/Heterogeneous Metal Catalyst | Pd/C, PtO₂, Rh-based catalysts | Activates hydrogen for the reduction of the imine double bond. |
Advanced Spectroscopic and Structural Characterization Techniques for 4 Tert Butyl 1,3 Thiazol 2 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1H-NMR, 13C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of (4-tert-butyl-1,3-thiazol-2-yl)methanamine and its analogs. 1H-NMR, 13C-NMR, and various two-dimensional (2D) NMR experiments provide detailed information about the chemical environment of individual atoms and their connectivity. rsc.orgnih.govresearchgate.net
1H-NMR Spectroscopy provides data on the number of different types of protons, their chemical environments, and their proximity to other protons. For a typical this compound derivative, the following proton signals are expected:
A singlet for the nine equivalent protons of the tert-butyl group.
A singlet for the proton on the thiazole (B1198619) ring.
A singlet for the two protons of the methanamine group.
Signals corresponding to any substituents on the molecule.
13C-NMR Spectroscopy complements 1H-NMR by providing information about the carbon skeleton of the molecule. Key signals for the parent compound would include:
Resonances for the quaternary and methyl carbons of the tert-butyl group.
Signals for the carbon atoms of the thiazole ring.
A signal for the methylene (B1212753) carbon of the methanamine group.
2D NMR Techniques such as HMBC, HSQC, and NOESY are employed for more complex derivatives to unambiguously assign all proton and carbon signals and to determine through-bond and through-space correlations, which is crucial for confirming the regiochemistry and stereochemistry of the molecule. rsc.org
Below is a representative table of expected NMR chemical shifts for the parent compound, this compound.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| tert-Butyl (CH3) | ~1.3 | ~30 |
| tert-Butyl (C) | - | ~35 |
| Thiazole-H | ~6.8 | ~110 |
| Thiazole-C (C-S) | - | ~150 |
| Thiazole-C (C-N) | - | ~170 |
| CH2 | ~4.0 | ~45 |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (e.g., LC-MS, EIMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.govacs.org It is also invaluable for assessing the purity of synthesized compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used to analyze these compounds. lcms.cznih.gov The liquid chromatography step separates the compound of interest from impurities, and the subsequent mass spectrometry analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. nih.govacs.org
Electron Impact Mass Spectrometry (EIMS) is another common technique where the molecule is fragmented by a high-energy electron beam. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification. sapub.orgresearchgate.net Common fragmentation pathways for thiazole derivatives involve the cleavage of the thiazole ring and the loss of side chains. sapub.orgnih.govlibretexts.org
A typical mass spectrum for this compound (molecular weight: 170.28 g/mol ) would show a prominent molecular ion peak [M]+ at m/z 170. biosynth.comcymitquimica.com
Infrared (IR) and Raman Spectroscopy in Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. nih.gov These techniques are useful for identifying functional groups and for studying the effects of substitution on the molecular structure.
IR Spectroscopy of this compound would exhibit characteristic absorption bands for:
N-H stretching vibrations of the amine group (around 3300-3500 cm⁻¹).
C-H stretching vibrations of the tert-butyl and methylene groups (around 2850-3000 cm⁻¹).
C=N and C=C stretching vibrations of the thiazole ring (around 1500-1650 cm⁻¹).
C-N and C-S stretching vibrations (in the fingerprint region). nih.gov
Raman Spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. researchgate.net The Raman spectrum of a thiazole derivative would show characteristic bands for the ring breathing modes and other skeletal vibrations. nih.gov
Theoretical calculations are often used in conjunction with experimental IR and Raman data to assign the observed vibrational bands to specific molecular motions. researchgate.nettaylorfrancis.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. rsc.org For this compound and its derivatives that can be crystallized, this technique provides precise information on bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govnih.gov
The crystal structure of a thiazole derivative can reveal important details about its packing in the solid state, including the formation of hydrogen bonds involving the amine group and potential π-π stacking interactions between the thiazole rings. rsc.org This information is crucial for understanding the physical properties of the compound and for designing new materials with specific solid-state characteristics. rsc.org
Chromatographic Methods in Isolation and Analysis (e.g., HPLC, UPLC)
Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to separate the target compound from starting materials, byproducts, and other impurities. sielc.com These methods rely on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. By selecting the appropriate column and mobile phase conditions, high-purity samples can be obtained. sielc.com The purity of the isolated compound is typically assessed by the peak area in the chromatogram.
Thermal Analysis Techniques (e.g., DSC)
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) , are used to study the thermal properties of this compound and its derivatives. researchgate.net
Computational and Theoretical Investigations of 4 Tert Butyl 1,3 Thiazol 2 Yl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard methods for investigating the electronic and geometric properties of molecules. These calculations solve approximations of the Schrödinger equation to determine a molecule's optimized geometry and electronic energy. A typical study would employ a specific functional (like B3LYP) and a basis set (like 6-311++G(d,p)) to ensure accuracy. However, specific DFT studies detailing the optimized geometrical parameters and electronic properties for (4-Tert-butyl-1,3-thiazol-2-yl)methanamine are not found in the reviewed literature.
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
A detailed FMO analysis for this compound would involve mapping the electron density of these orbitals and calculating their energy values. This would reveal which parts of the molecule (e.g., the thiazole (B1198619) ring, the amine group) are the primary sites for electron donation and acceptance. Without specific studies, the HOMO, LUMO, and energy gap values for this compound remain undetermined.
Table 1: Hypothetical Frontier Molecular Orbital Parameters
| Parameter | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (ΔE in eV) | Data not available |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. nih.gov It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. researchgate.net Different colors on the MEP surface represent varying electrostatic potentials: red typically indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show a negative potential around the nitrogen and sulfur atoms of the thiazole ring and the nitrogen of the methanamine group due to their lone pairs of electrons. A positive potential would be expected around the hydrogen atoms of the amine group. Specific MEP maps and potential values for this molecule have not been published.
Analysis of Charge Distribution and Global/Local Chemical Reactivity Descriptors
This analysis quantifies the electronic properties and reactivity of a molecule through various calculated descriptors. Charge distribution methods, like Natural Bond Orbital (NBO) analysis, would reveal the charge on each atom. Global reactivity descriptors are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity.
Table 2: Hypothetical Global Chemical Reactivity Descriptors
| Descriptor | Formula | Value |
| Ionization Potential (I) | I ≈ -EHOMO | Data not available |
| Electron Affinity (A) | A ≈ -ELUMO | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |
| Chemical Softness (S) | S = 1 / (2η) | Data not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Data not available |
Local reactivity descriptors, such as Fukui functions, would further pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. No published studies were found that report these descriptors for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule. This is particularly relevant for flexible molecules like this compound, which has rotatable bonds. The analysis would involve scanning the potential energy surface by rotating key dihedral angles to find the global energy minimum.
Molecular dynamics (MD) simulations would model the molecule's movement over time, providing insights into its dynamic behavior, flexibility, and interactions with its environment (e.g., a solvent). Such studies are crucial for understanding how the molecule behaves in a realistic setting. However, no specific conformational analyses or MD simulations for this compound have been reported in the literature.
Theoretical Spectroscopic Predictions and Validation with Experimental Data
Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible. researchgate.net DFT calculations can compute vibrational frequencies, which correspond to peaks in an IR spectrum, and chemical shifts for ¹H and ¹³C NMR spectra. These theoretical spectra can be compared with experimental data to confirm the molecule's structure. While experimental spectra might be available from commercial suppliers, published studies validating these with theoretical predictions for this compound were not found.
Advanced Computational Modeling Techniques (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)
To perform a Hirshfeld analysis, a solved crystal structure is required. As no published crystal structure for this compound was found, a Hirshfeld analysis is not possible.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Structural Modifications on Functional Properties
The biological activity of thiazole (B1198619) derivatives is highly sensitive to modifications at various positions of the heterocyclic ring and its substituents. SAR studies reveal that even minor chemical alterations can lead to significant changes in potency and selectivity.
Key findings from research into thiazole analogues demonstrate several important trends:
Substitutions at the C2 Position: The aminomethyl group at the C2 position is a critical site for modification. In one study on thiazole derivatives as Vascular Adhesion Protein-1 (VAP-1) inhibitors, the introduction of a guanidine group resulted in a compound with potent inhibitory activity. nih.gov
Substitutions at the C5 Position: For imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole derivatives, a related class of compounds, substitutions at the C5 position significantly influence cytotoxic activity. The introduction of a thiocyanate group at this position led to derivatives with moderate to good cytotoxicity, whereas a bromine atom at the same position generally failed to produce activity. nih.gov
N-Methylation: The presence of an -NH group can be crucial for activity. In a series of 1,3-thiazole derivatives studied as cholinesterase inhibitors, N-methylation had varied effects. For some amine analogues, methylation drastically reduced activity, suggesting the hydrogen on the nitrogen is important for interaction with the biological target. academie-sciences.fr
Phenyl Ring Substitutions: When a phenyl ring is part of the analogue structure, its substitution pattern is often a key determinant of activity. For certain thiazole-based anticonvulsant agents, the presence of a para-halogen-substituted phenyl group attached to the thiazole ring was found to be important for high efficacy. mdpi.com
These findings highlight the intricate relationship between the molecular architecture of thiazole analogues and their biological function. The systematic modification of different parts of the molecule allows researchers to map the chemical space required for optimal activity.
Table 1: Impact of Structural Modifications on Biological Activity of Thiazole Analogues
| Modification Site | Structural Change | Resulting Functional Property | Target/Activity |
|---|---|---|---|
| Thiazole C2-Position | Introduction of Guanidine Group | Potent inhibitory activity | VAP-1 Inhibition nih.gov |
| Imidazothiadiazole C5-Position | Introduction of Thiocyanate Group | Moderate to good cytotoxicity | Anticancer nih.gov |
| Imidazothiadiazole C5-Position | Introduction of Bromine | General loss of activity | Anticancer nih.gov |
| Amine Linker | N-Methylation | Drastic reduction in activity | Cholinesterase Inhibition academie-sciences.fr |
Design and Synthesis of Analogues for Systematic SAR Probing
The systematic exploration of SAR is underpinned by the rational design and efficient synthesis of a library of analogues. This process often begins with a "lead" molecule, which is then methodically altered to probe the effect of different chemical features. researchgate.net
The design strategy for creating analogues of (4-Tert-butyl-1,3-thiazol-2-yl)methanamine often involves:
Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve potency or metabolic stability. An example includes using an NH linker to replace a potentially toxic moiety. researchgate.net
Scaffold Hopping: Keeping key functional groups constant while changing the core heterocyclic structure.
Side Chain Modification: Altering the length, bulk, or electronic properties of side chains, such as the tert-butyl group or substituents on an attached phenyl ring.
The synthesis of these designed analogues is typically achieved through multi-step chemical reactions. For instance, a common route to produce 2-aminothiazole (B372263) derivatives involves the reaction of a substituted acetophenone with thiourea. mdpi.com More complex analogues, such as those used as VAP-1 inhibitors, can be synthesized through a sequence of reactions that build the molecule piece by piece, allowing for the introduction of diverse functional groups at specific positions. nih.gov One-pot, multi-component reactions are also employed to efficiently generate libraries of thiazolidin-4-one analogues, a related class of thiazole-containing heterocycles. nih.gov
Development of Predictive QSAR Models for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies aim to create mathematical models that correlate the chemical structure of compounds with their biological activity. These predictive models are valuable tools for designing new, more potent analogues and prioritizing which compounds to synthesize and test.
For thiazole derivatives, QSAR models have been successfully developed for various biological targets, including c-Met receptor tyrosine kinase and Methionine Aminopeptidases. nih.govresearchgate.net The process generally involves:
Data Set Compilation: A series of analogues with experimentally measured biological activities (e.g., IC50 values) is assembled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression, and Artificial Neural Networks (ANN), are used to build an equation that links a subset of the most relevant descriptors to the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like leave-one-out cross-validation, external validation with a test set of compounds, and Y-randomization tests. nih.gov
A successful QSAR model can provide insights into the structural features that are most important for activity. For example, a model might indicate that high electrostatic potential energy and the lipophilic nature of a molecule are favorable for its agonist activity at a specific receptor. researchgate.net
| p-value | The probability that the observed correlation occurred by chance. | < 0.05 |
Ligand-Target Interaction Analysis through Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a second molecule, typically a biological target like a protein receptor or enzyme. This method provides a detailed, three-dimensional view of the interactions between the ligand and the active site of its target, helping to explain the basis of its biological activity.
For analogues of this compound, molecular docking studies have been instrumental in understanding their mechanism of action against various targets:
Enzyme Active Sites: Thiazole derivatives have been docked into the active sites of enzymes such as Vascular Adhesion Protein-1 (VAP-1), c-Met receptor tyrosine kinase, and DNA gyrase. nih.govnih.govresearchgate.net These studies help to identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the ligand.
Receptor Binding Pockets: Docking simulations can predict the binding affinity and pose of ligands within the binding pockets of receptors. For example, docking of imidazothiadiazole derivatives into the TGF-β type I receptor kinase domain revealed strong hydrogen bonding and hydrophobic interactions that correlated with their cytotoxic activity. nih.gov
The results from molecular docking are often expressed as a binding energy or docking score, which estimates the binding affinity. Lower binding energies typically indicate a more stable and favorable interaction. This information is invaluable for lead optimization, as it allows chemists to design new analogues with modifications specifically aimed at improving interactions with the target, thereby enhancing potency. researchgate.net
Table 3: Summary of Molecular Docking Studies on Thiazole Analogues
| Ligand Class | Biological Target | Key Findings |
|---|---|---|
| Thiazole Derivatives | Vascular Adhesion Protein-1 (VAP-1) | Identified binding modes for potent inhibitors within the enzyme active site. nih.gov |
| Tetrahydrobenzo[d]thiazol Derivatives | c-Met Receptor Tyrosine Kinase | Used to identify important active sites for inhibition. nih.gov |
| 1,3-(Disubstituted)-thiazol-2-amines | DNA Gyrase (PDB: 1KZN) | Showed favorable binding energies and identified key intermolecular interactions. researchgate.net |
Role of the Tert Butyl Substituent in 4 Tert Butyl 1,3 Thiazol 2 Yl Methanamine Chemistry
Steric and Electronic Influence on Molecular Conformation and Reactivity
The tert-butyl group, a large and bulky substituent, exerts a significant steric and electronic influence on the molecular structure and reactivity of (4-Tert-butyl-1,3-thiazol-2-yl)methanamine. Its presence at the C4 position of the thiazole (B1198619) ring imposes considerable steric hindrance, which can dictate the preferred conformation of the molecule. This steric bulk can restrict the rotation of bonds and influence the orientation of adjacent functional groups.
From an electronic standpoint, the tert-butyl group is an electron-donating group through induction. This can increase the electron density on the thiazole ring, potentially modulating its reactivity in electrophilic or nucleophilic substitution reactions. Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating these electronic effects. edu.krd For a molecule like this compound, DFT calculations could map the molecular electrostatic potential (MEP) and analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict sites of reactivity. edu.krd
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 184839-20-1 | biosynth.com |
| Molecular Formula | C₈H₁₄N₂S | biosynth.comcymitquimica.com |
| Molecular Weight | 170.28 g/mol | biosynth.comcymitquimica.com |
| IUPAC Name | This compound | nih.gov |
| SMILES | CC(C)(C)C1=CSC(=N1)CN | biosynth.com |
Impact on Kinetic Stabilization and Reaction Pathways
A primary role of the tert-butyl group in organic chemistry is to provide kinetic stabilization. Its sheer size can act as a "steric shield," physically blocking the approach of reactants to nearby functional groups. In the context of this compound, this steric hindrance can protect the thiazole ring or the methanamine side chain from unwanted reactions, thereby enhancing the compound's stability.
This kinetic stabilization can significantly influence reaction pathways. For example, in reactions involving the methanamine group, the tert-butyl substituent might prevent side reactions at the thiazole ring. Conversely, when targeting the thiazole ring itself, the bulkiness of the tert-butyl group could direct incoming reagents to specific, less hindered positions. This can be a valuable tool in organic synthesis for achieving regioselectivity. The Thorpe-Ingold effect, where bulky groups on a carbon atom favor cyclization reactions, is another well-documented phenomenon related to the steric influence of substituents like the tert-butyl group.
Modulation of Molecular Recognition and Binding Events
The tert-butyl group can play a crucial role in how this compound interacts with other molecules, a process central to molecular recognition and binding. These interactions are fundamental in areas such as medicinal chemistry, where the compound might act as a ligand for a biological receptor.
In supramolecular chemistry, the steric properties of the tert-butyl group can direct the assembly of larger structures. For instance, studies on other molecules have shown that tert-butyl groups can influence the formation of specific intermolecular hydrogen-bonding networks by controlling the approach and orientation of interacting molecules. nih.govresearchgate.net In the case of this compound, the interplay between the hydrogen-bonding capacity of the methanamine group and the steric demands of the tert-butyl group would be a key determinant in its molecular recognition behavior.
Influence on Material Properties and Performance
Thiazole-containing compounds are of interest in materials science, with applications in areas like organic electronics. edu.krd The incorporation of a tert-butyl group into the thiazole framework, as seen in this compound, can significantly modulate the properties of resulting materials.
For example, if this compound were used as a monomer to create a polymer, the tert-butyl groups would act as bulky side chains. This could disrupt chain packing, leading to a more amorphous material with increased solubility in organic solvents. Enhanced solubility is often a desirable trait for solution-based processing of materials for applications like printable electronics.
Furthermore, the electronic properties of the thiazole ring, as modulated by the electron-donating nature of the tert-butyl group, could influence the optoelectronic characteristics of a derived material. edu.krd This could affect properties such as the band gap, which is a critical parameter for semiconductors used in solar cells and transistors. edu.krd While specific data on materials derived from this compound is scarce, the known effects of tert-butyl groups on polymer properties provide a strong basis for predicting their influence.
Academic Applications and Research Potential of 4 Tert Butyl 1,3 Thiazol 2 Yl Methanamine and Its Derivatives
Applications in Medicinal Chemistry Research
The thiazole (B1198619) moiety is a key component in many biologically active compounds, driving research into its potential therapeutic uses. nih.gov Scientists have synthesized and evaluated a multitude of thiazole derivatives for various medicinal purposes.
Exploration as Enzyme Inhibitors or Receptor Modulators (e.g., Adenosine (B11128) A3 Receptor Antagonists)
The modulation of enzymes and receptors is a primary strategy in drug development. Thiazole derivatives have been investigated as antagonists for adenosine receptors, which are implicated in various pathological conditions, including inflammation and cancer. nih.gov
Research has demonstrated that specific non-xanthine thiazole derivatives can exhibit high affinity and selectivity for adenosine receptors. For instance, a study on substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives identified them as potential antagonists for the adenosine A1 receptor. nih.gov In another study, a compound designated K18, which incorporates a 1,3-thiazole ring connected to a 3-(dichlorophenyl)-isoxazole group, was identified as a specific and competitive antagonist for the adenosine A3 receptor (A3R). nih.gov These findings highlight the potential of the thiazole scaffold in designing selective receptor modulators. While these studies did not specifically test (4-Tert-butyl-1,3-thiazol-2-yl)methanamine, they establish the thiazole core as a viable template for developing potent adenosine receptor antagonists.
Investigation of Broad-Spectrum Antimicrobial Activity (e.g., antibacterial, antifungal, antiviral) in In Vitro Studies
The rise of antimicrobial resistance has spurred the search for new and effective therapeutic agents. Thiazole derivatives have been a significant area of focus due to their demonstrated broad-spectrum antimicrobial activities. nih.govscielo.br
In vitro studies have confirmed the efficacy of various thiazole-containing compounds against a range of pathogens. For example, a series of newly synthesized thiazole derivatives bearing a thiazolidinone structure were tested against several bacterial and fungal species. One compound, 4c (2,6-dihydroxybenzylidene) , was particularly active against E. coli, while another, 4f ((1H-pyrrol-2-yl)methylene) , showed notable efficacy against C. glabrata. scielo.br Similarly, research into ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates revealed significant antiamoebic activity against Acanthamoeba polyphaga. nih.gov Compound 4b from this series, featuring a decyl alkyl chain, demonstrated the highest activity, comparable to the antiseptic chlorhexidine (B1668724) dihydrochloride. nih.gov These studies underscore the potential of the thiazole framework in developing novel agents to combat bacterial, fungal, and protozoal infections.
Table 1: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Name/Class | Target Organism | Activity (MIC/Effect) |
|---|---|---|
| Thiazole derivative 4c (2,6-dihydroxybenzylidene) | E. coli | <31.25 µg/ml |
| Thiazole derivative 4f ((1H-pyrrol-2-yl)methylene) | C. glabrata | 31.25 µg/ml |
| Ethyl (5-decyl-2-amino-1,3-thiazol-4-yl) acetate (B1210297) (4b ) | Acanthamoeba polyphaga | Decreased viable cells below detection limit |
| Thiophene derivative 13 | S. aureus | 3.125 µg/mL |
This table presents data for various thiazole derivatives to illustrate the antimicrobial potential of the chemical class. Data for this compound is not available.
Research into Antitumor Properties in Non-Human Biological Models (e.g., Genetically Engineered Mouse Models)
The development of novel anticancer agents is a critical area of research, and thiazole derivatives have shown considerable promise. nih.govresearchgate.net Studies have moved beyond in vitro cell line experiments to in vivo non-human biological models to evaluate the antineoplastic activity of these compounds.
One study investigated the anticancer and antioxidant properties of two newly synthesized thiazole derivatives in female mice bearing Ehrlich ascites carcinoma (EAC). researchgate.net The findings were significant, indicating that the thiazole compounds exerted anticancer activity by increasing the expression of the tumor suppressor protein p53 and the levels of cytochrome c, a key protein in the apoptotic pathway. researchgate.net Furthermore, the compounds demonstrated a potent antioxidant effect in the hepatic and renal tissues of the treated mice. researchgate.net Other research has shown that N-acylated 2-amino-5-benzyl-1,3-thiazoles possess antineoplastic activity against various tumor cells, with one derivative proving particularly toxic to human glioblastoma and melanoma cells. researchgate.net These in vivo results provide strong evidence for the potential of thiazole derivatives as effective antitumor agents that can modulate key biological pathways in a whole-organism setting.
Study of Modulation of Cellular Pathways and Biological Mechanisms (e.g., tubulin polymerization inhibition, specific enzyme targets)
Understanding the specific molecular mechanisms by which a compound exerts its effects is crucial for drug development. Research into thiazole derivatives has uncovered several key cellular pathways that they can modulate to achieve their anticancer effects, with tubulin polymerization being a prominent target. mdpi.comnih.govnih.gov
Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for cancer therapy. nih.gov Several classes of thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. For example, a series of thiazole-naphthalene derivatives were designed as tubulin polymerization inhibitors, with compound 5b emerging as the most active, inhibiting tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov Another study on 2,4-disubstituted thiazoles identified compound 7c as a highly potent inhibitor with an IC₅₀ of 2.00 µM. nih.gov
Beyond tubulin, other specific enzyme targets have been identified. A newly synthesized thiazole derivative, 4c , was found to be a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, with an IC₅₀ of 0.15 µM. mdpi.com This dual action on both tubulin and critical signaling receptors like VEGFR-2 highlights the mechanistic diversity of thiazole-based compounds.
Table 2: Inhibition of Cellular Targets by Selected Thiazole Derivatives
| Compound Name/Class | Target | Activity (IC₅₀) |
|---|---|---|
| Thiazole-naphthalene derivative 5b | Tubulin Polymerization | 3.3 µM |
| 2,4-disubstituted thiazole 7c | Tubulin Polymerization | 2.00 µM |
| Thiazole chalcone (B49325) 2e | Tubulin Polymerization | 7.78 µM |
This table presents data for various thiazole derivatives to illustrate the mechanism of action for the chemical class. Data for this compound is not available.
Applications in Agrochemical Research
The structural features that make thiazoles effective in medicine also give them potential in agriculture, particularly for crop protection.
Development of Pesticidal or Insecticidal Agents
The thiazole ring and related heterocyclic structures are found in several commercial agrochemicals. For instance, Tebuthiuron, which contains a related 1,3,4-thiadiazole (B1197879) ring, is a broad-spectrum herbicide used to control woody and herbaceous plants by inhibiting photosynthesis. While direct research on the pesticidal or insecticidal properties of this compound is not prominent in the available literature, studies on related structures suggest potential applications. For example, certain 2,4-disubstituted thiazole derivatives have been evaluated for their ability to treat damage to agricultural crops caused by pathogens like Phytophthora capsici. This indicates that the thiazole scaffold is a promising starting point for the development of new pesticidal agents.
Research into Herbicidal Activity
While direct studies on the herbicidal activity of this compound are not extensively documented in publicly available research, the broader class of thiazole and thiadiazole derivatives has a well-established history in agrochemical research. researchgate.netacs.org Many commercial herbicides are based on these heterocyclic structures. For instance, Buthidazole and Tebuthiuron, which contain a 5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl moiety, are effective for selective weed control by inhibiting photosynthesis and disrupting electron transport in plants. researchgate.net
Recent research continues to explore new thiazole-based compounds for herbicidal applications. A 2024 study detailed the synthesis of novel phenoxyacetamide compounds bearing a thiazole group. acs.org Several of these derivatives demonstrated significant pre- and post-emergence herbicidal activity against various weeds. acs.org Specifically, one derivative, 6an , showed potent inhibition against Lactuca sativa (lettuce) and was found to have no harmful effects on Zea mays (maize) at effective concentrations. acs.org Transcriptomic and metabolomic analyses suggested that this compound disrupts key metabolic pathways in the target weeds, such as galactose metabolism. acs.org
Another area of investigation involves thiazoline (B8809763) derivatives, which have shown moderate to high herbicidal activities against the roots of rapeseed and barnyard grass at concentrations of 100 mg/L. researchgate.net The structure-activity relationship in these compounds is a key area of focus, with modifications to the substituents on the thiazole ring leading to varied efficacy and selectivity. mdpi.com The fungicidal potential of thiazole derivatives is also an active area of research, with some compounds showing inhibitory activity against fungi like Fusarium graminearum. acs.org
Table 1: Examples of Thiazole Derivatives with Herbicidal or Related Activity
| Compound Class | Target Weeds/Fungi | Noted Effects | Reference |
| Phenoxyacetamide Thiazoles | Lactuca sativa, Echinochloa crusgalli | Inhibition of seed germination, disruption of metabolic pathways. acs.orgacs.org | acs.orgacs.org |
| Thiazoline Derivatives | Rapeseed, Barnyard Grass | Inhibition of root growth. researchgate.net | researchgate.net |
| Thiadiazole Derivatives | Maize, Sugarcane weeds | Inhibition of photosynthesis and electron transport. researchgate.net | researchgate.net |
| 2-Cyanoacrylate Derivatives | Fusarium graminearum, Botrytis cinerea | Inhibition of mycelial growth. acs.org | acs.org |
Applications in Materials Science Research
The unique electronic properties of the thiazole ring make it an attractive component for the development of advanced functional materials. capes.gov.brresearchgate.net Its electron-accepting nature, stemming from the imine (C=N) bond, allows it to be incorporated into organic semiconductors for a variety of optoelectronic applications. capes.gov.brresearchgate.net
Exploration as Electron-Transporting (ET) Materials in Organic Optoelectronics (e.g., OLEDs, Organic Solar Cells)
Thiazole-based materials are extensively studied for their potential in organic electronics. researchgate.net They are employed in the design of organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The thiazole moiety can help to lower the orbital energies (HOMO and LUMO) of a molecule, which is a desirable characteristic for n-type (electron-transporting) semiconductors. acs.org
In the context of OLEDs, researchers have developed emitters with a donor-π–acceptor–π–donor (D−π–A−π–D) architecture, where thiazolo[5,4-d]thiazole (B1587360) (TzTz) acts as the electron-accepting core. acs.org These materials can produce efficient blue to sky-blue emissions. acs.org For example, a tandem OLED device using a TzTz-based emitter achieved a high maximum external quantum efficiency of 10.2% and a luminance of 44,851 cd m⁻². acs.org Theoretical studies using density functional theory (DFT) have been employed to predict the charge transport characteristics of new thiazole-containing compounds, identifying candidates with small reorganization energies for electrons, which is comparable to well-known n-type semiconductors. acs.org
Development of Advanced Functional Materials with Specific Electronic or Optical Characteristics
The versatility of the thiazole scaffold allows for the fine-tuning of electronic and optical properties through chemical modification. rsc.org Researchers have synthesized organic push-pull chromophores using thiazole-based Schiff bases that exhibit excellent thermal stability and transparency in the visible spectrum. acrhem.org These materials have shown significant third-order nonlinear optical (NLO) properties, including large three-photon absorption coefficients, which are valuable for applications like high-density optical data storage and photodynamic therapy. acrhem.orgresearchgate.net
The inclusion of a sulfur heteroatom in a π-conjugated system, as found in thiazoles, is known to enhance nonlinearity. acrhem.org Studies on thiazolo[5,4-d]thiazole (TTz) derivatives have demonstrated that their photophysical properties are a direct function of their crystal packing. rsc.org By modifying alkyl appendages, the molecular arrangement can be controlled, leading to fluorescence spanning the entire visible spectrum, from blue to orange-red. rsc.org This structure-property correlation has been utilized to create crystalline blends for phosphor-converted color-tuning and white-light emission, highlighting the potential of TTz-based materials in solid-state photonics. rsc.org
Integration into Polymeric Structures for Performance Enhancement
Incorporating thiazole units into polymer backbones is a strategy to create functional polymers with unique properties. capes.gov.brresearchgate.net Thiazole-containing polymers have attracted attention for their potential in energy storage, electrocatalytic activity, and as electron-rich materials. researchgate.net For instance, polymers containing thiazole have been synthesized and investigated as wide band gap polymer donors in non-fullerene polymer solar cells (PSCs). rsc.org
In one study, two polymers, PBTz and PTzTz, were created using different combinations of two thiazole units (bithiazole and thiazolothiazole). rsc.org The polymer incorporating the thiazolothiazole (TzTz) unit, when blended with a non-fullerene acceptor, yielded a power conversion efficiency (PCE) of 10.63%, which was superior to the bithiazole-containing polymer. rsc.org This improvement was attributed to better phase-separation and charge transport in the blend film. rsc.org Electrochemical polymerization has also been used to create thiazole-containing polythiophenes with optical band gaps suitable for various optoelectronic applications. researchgate.net
Role as Key Building Blocks and Versatile Chemical Intermediates in Complex Molecule Synthesis
This compound serves as a valuable chemical intermediate due to its structural features. The primary amine group is a nucleophile and a site for a wide range of chemical transformations, such as amidation, alkylation, and the formation of Schiff bases. nih.govresearchgate.net The thiazole ring itself is a robust aromatic system that can be further functionalized.
The synthesis of complex molecules often relies on the availability of such versatile building blocks. For example, the core structure is related to intermediates used in the synthesis of peptidomimetics, which are designed to interact with biological targets like P-glycoprotein. nih.gov The general synthetic route to 2-aminothiazoles often involves the reaction of an α-haloketone with thiourea, and subsequent modifications can introduce the desired functional groups. frontiersin.org
The tert-butyl group provides steric bulk and improves solubility in organic solvents, which can be advantageous in multi-step synthetic sequences. beilstein-journals.org The aminomethylthiazole moiety is a key component in the synthesis of various ligands for asymmetric catalysis and in the development of novel pharmaceutical agents. researchgate.netrsc.org For example, derivatives of 2-aminothiazole (B372263) are used to create compounds with potential anti-inflammatory and analgesic properties. frontiersin.org The synthesis of more complex structures, such as (E)-4-tert-butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, starts from 4-tert-butyl-5-(1,2,4-triazol-1-yl)-thiazol-2-amine, demonstrating the utility of these foundational thiazole structures. researchgate.net
Future Research Directions and Challenges for 4 Tert Butyl 1,3 Thiazol 2 Yl Methanamine
Development of More Sustainable and Greener Synthetic Methodologies
The synthesis of thiazole (B1198619) derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. Future research should prioritize the development of sustainable and environmentally friendly synthetic routes to (4-Tert-butyl-1,3-thiazol-2-yl)methanamine. This could involve exploring one-pot syntheses, the use of greener solvents and catalysts, and energy-efficient techniques like microwave-assisted or ultrasound-mediated reactions. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be central to these new methodologies, aiming to reduce the environmental footprint of its production.
Advanced Mechanistic Elucidation of Biological Interactions at a Molecular Level
A critical gap in the current knowledge base is the understanding of how this compound interacts with biological targets at the molecular level. Future research must focus on identifying its specific binding partners, which could include enzymes, receptors, or nucleic acids. Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking simulations will be instrumental in visualizing these interactions. A detailed understanding of the mechanism of action is paramount for its development in any potential therapeutic application and for predicting potential off-target effects. Without dedicated studies on this specific compound, this crucial area remains speculative.
Rational Design of Highly Selective and Potent Analogues for Targeted Applications
Once the biological targets and mechanism of action of this compound are identified, the next logical step will be the rational design of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies will be essential to understand how modifications to the tert-butyl group, the thiazole ring, or the methanamine side chain affect its biological activity. This knowledge will enable the design of new compounds with optimized properties for specific applications, whether in medicine or other fields. Computational chemistry and molecular modeling will play a key role in predicting the properties of new analogues before their synthesis, thereby streamlining the discovery process.
Exploration of Novel Applications in Emerging Fields of Chemistry and Materials Science
Beyond potential biological applications, the unique structural features of this compound may lend themselves to novel applications in materials science and other emerging chemical fields. The thiazole ring is known for its electronic properties, and its derivatives have been explored in the development of organic semiconductors, dyes, and polymers. Future research could investigate the potential of this compound as a building block for functional materials with interesting optical, electronic, or catalytic properties. The presence of the reactive methanamine group provides a handle for further chemical modifications, opening up a wide range of possibilities for creating new materials.
Comprehensive Integration of Experimental and Computational Approaches for Predictive Research
To accelerate the research and development of this compound and its analogues, a close integration of experimental and computational methods will be crucial. Computational tools can be used to predict a wide range of properties, from synthetic accessibility and reaction outcomes to biological activity and toxicity. These predictions can then be used to guide and prioritize experimental work, making the research process more efficient and cost-effective. This synergistic approach will be vital for building predictive models that can accurately forecast the behavior of new thiazole derivatives, ultimately leading to the faster discovery of compounds with desired properties.
Q & A
Basic Questions
Q. What are the standard synthetic routes for (4-Tert-butyl-1,3-thiazol-2-yl)methanamine, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions starting with tert-butyl-substituted thiazole precursors. Key steps include cyclization of thiourea derivatives with α-bromo ketones or coupling reactions using tert-butylthioamide intermediates. Intermediates are characterized via -NMR, -NMR, and mass spectrometry to confirm regioselectivity and purity .
- Safety Note : Use inert atmospheres (N/Ar) for moisture-sensitive steps and monitor exothermic reactions during cyclization .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
- Spectroscopy : High-resolution mass spectrometry (HRMS) and 2D-NMR (e.g., HSQC, HMBC) resolve the tert-butyl group’s steric environment and amine-thiazole connectivity. IR spectroscopy verifies NH stretching (~3350 cm) .
- Crystallography : Single-crystal X-ray diffraction (SHELX suite) determines 3D conformation, including dihedral angles between the thiazole ring and tert-butyl substituent .
Q. What safety protocols are essential when handling this compound?
- Handling : Use fume hoods for powder handling to avoid inhalation. Store in airtight containers under nitrogen to prevent oxidation.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services for halogenated or amine-containing residues .
Advanced Research Questions
Q. How can synthetic yield be optimized given the steric hindrance of the tert-butyl group?
- Approach : Screen catalysts (e.g., Pd/C for hydrogenation, phase-transfer catalysts for SNAr reactions). Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity). Kinetic studies using HPLC can identify rate-limiting steps .
- Case Study : Replacing traditional bases (KCO) with milder alternatives (CsCO) improved yields by 15% in analogous thiazole syntheses .
Q. How to resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., crystallography)?
- Strategy : Validate computational models using experimental bond lengths/angles from X-ray data. Reassess solvent effects in DFT calculations, as implicit solvent models may misestimate tert-butyl group interactions. Cross-check spectroscopic data (e.g., NMR chemical shifts) with simulated spectra .
Q. What experimental designs are suitable for studying interactions with biological targets like inflammatory enzymes?
- Assays : Use surface plasmon resonance (SPR) to measure binding affinity to targets like COX-2 or NF-κB. Pair with molecular docking (AutoDock Vina) to identify key binding residues.
- Controls : Include structurally similar thiazoles without the tert-butyl group to isolate steric effects on activity .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Stability Studies : Conduct forced degradation tests (pH 1–13, 40–80°C) monitored by UPLC. Identify degradation products (e.g., oxidation of the thiazole ring) via LC-MS.
- Findings : The tert-butyl group enhances thermal stability but increases susceptibility to acid-catalyzed hydrolysis at the thiazole C2 position .
Q. What applications exist in material science, such as coordination polymers or catalysts?
- Coordination Chemistry : The amine group acts as a ligand for transition metals (e.g., Cu, Zn). Studies show tert-butyl-thiazole derivatives form porous frameworks with high surface areas (>500 m/g) for gas storage .
- Catalysis : Palladium complexes of this compound demonstrate efficacy in Suzuki-Miyaura cross-coupling, achieving >90% yield in biphenyl syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
